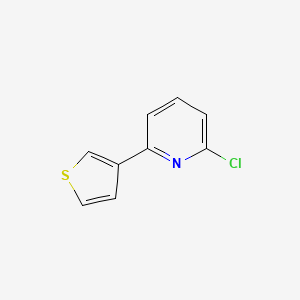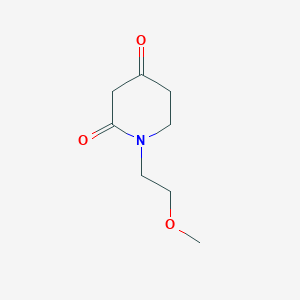
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7BrClFO. It is a useful intermediate for organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 2-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). .
Major Products Formed
科学的研究の応用
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Similar structure but with the fluorine atom at a different position.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of a bromine atom.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Contains an ethoxy group instead of a fluorine atom.
Uniqueness
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone is unique due to its specific combination of halogen atoms and the fluorine atom’s position, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies.
特性
分子式 |
C13H7BrClFO |
|---|---|
分子量 |
313.55 g/mol |
IUPAC名 |
(5-bromo-2-chlorophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7BrClFO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H |
InChIキー |
GMRSCESSPQCLNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


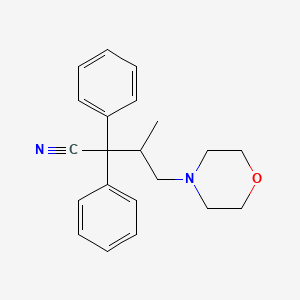
![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)

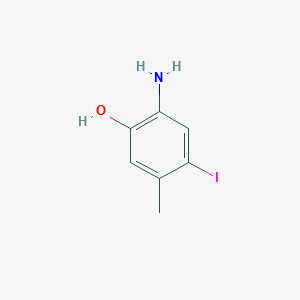
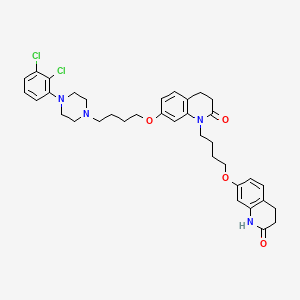
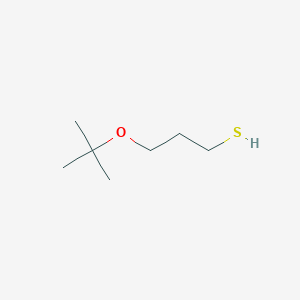
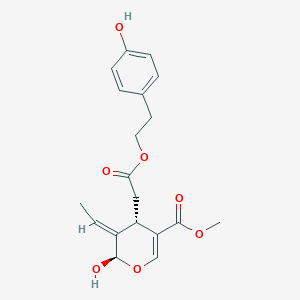
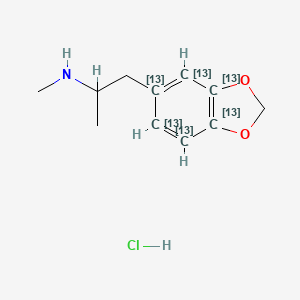
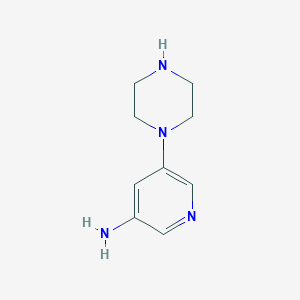
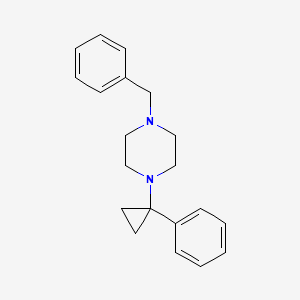
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
